molecular formula C19H22O7 B15144227 Glabrescone C

Glabrescone C

Cat. No.: B15144227
M. Wt: 362.4 g/mol
InChI Key: YFLYOZHSEQRORS-LFMDGEQZSA-N
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Description

Glabrescone C: is a naturally occurring compound known for its potent anti-inflammatory properties. It is derived from plants in the Asteraceae family and has been identified as a sesquiterpene lactone. The compound exhibits strong biological activity by directly binding to IKKα/β, which are key regulators in the inflammatory pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glabrescone C involves several steps, starting from naturally sourced precursorsThe reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound is still in the research phase, with most methods focusing on optimizing the yield and purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the compound, and large-scale synthesis often involves the use of bioreactors to cultivate the plant sources .

Chemical Reactions Analysis

Types of Reactions

Glabrescone C undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique biological activities. These derivatives are often studied for their potential therapeutic applications.

Scientific Research Applications

Glabrescone C has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Glabrescone C involves its direct binding to IKKα/β, which are key components of the NF-κB signaling pathway. By inhibiting these kinases, this compound effectively reduces the activation of NF-κB, leading to decreased production of pro-inflammatory cytokines. This mechanism highlights its potential as a powerful anti-inflammatory agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Glabrescone C

What sets this compound apart from these similar compounds is its specific binding affinity to IKKα/β, which makes it a highly targeted anti-inflammatory agent. Its unique structure also allows for the formation of various derivatives, each with potential therapeutic applications .

Properties

Molecular Formula

C19H22O7

Molecular Weight

362.4 g/mol

IUPAC Name

[(3aR,4R,6aR,9S,9aS,9bS)-6-formyl-9-hydroxy-9-(hydroxymethyl)-3-methylidene-2-oxo-4,6a,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H22O7/c1-9(2)17(22)25-13-6-11(7-20)12-4-5-19(24,8-21)15(12)16-14(13)10(3)18(23)26-16/h6-7,12-16,21,24H,1,3-5,8H2,2H3/t12-,13+,14+,15-,16-,19+/m0/s1

InChI Key

YFLYOZHSEQRORS-LFMDGEQZSA-N

Isomeric SMILES

CC(=C)C(=O)O[C@@H]1C=C([C@@H]2CC[C@]([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)(CO)O)C=O

Canonical SMILES

CC(=C)C(=O)OC1C=C(C2CCC(C2C3C1C(=C)C(=O)O3)(CO)O)C=O

Origin of Product

United States

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